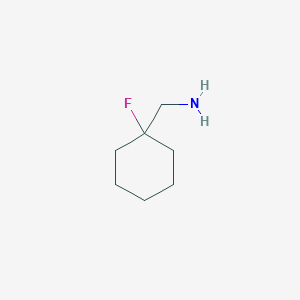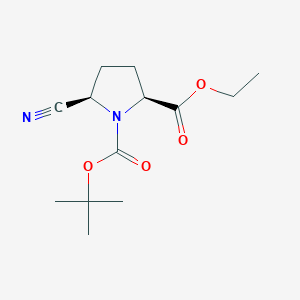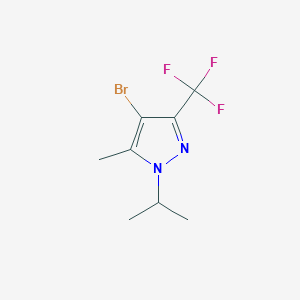
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Switchable Reactivity and Functionalization
The versatile nature of trifluoromethyl-substituted pyrazoles, including compounds similar to 4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, enables selective functionalization at various positions of the heterocycle. This adaptability is crucial for creating diverse isomers and congeners, enhancing their potential in medicinal chemistry and materials science. For instance, functionalization strategies allow access to different sites on the pyrazole ring, expanding the utility of these compounds in synthesizing novel derivatives with potential biological or catalytic applications (Schlosser et al., 2002).
Antibacterial and Antifungal Properties
Pyrazole derivatives exhibit significant antimicrobial activities. The introduction of a bromo group alongside other substituents in pyrazole compounds has been shown to enhance their antibacterial and antifungal properties. This suggests their potential as templates for developing new antimicrobial agents. Such findings underscore the importance of these compounds in addressing resistant microbial strains and highlight the broad applicability of pyrazole derivatives in pharmaceutical research (Pundeer et al., 2013).
Chemoselective Synthesis
The chemoselective synthesis of pyrazoles, facilitated by catalytic methods, demonstrates the efficiency of constructing 4-trifluoromethyl pyrazoles. These methods enable the creation of pyrazole derivatives under mild conditions, showcasing the versatility of pyrazoles as scaffolds for further chemical transformations. Such synthetic approaches are vital for the rapid and selective generation of compounds with potential activity in various fields, including pharmaceuticals and materials science (Lu et al., 2019).
Structural and Supramolecular Insights
Studies on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles provide critical insights into their chemical behavior and interaction potentials. Understanding the structural dynamics and tautomerism of such compounds is essential for their application in designing molecular recognition systems, sensors, and other functional materials. Such knowledge aids in the rational design of pyrazole-based compounds with tailored properties for specific applications (Trofimenko et al., 2007).
Propriétés
IUPAC Name |
4-bromo-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-4(2)14-5(3)6(9)7(13-14)8(10,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQXTKWOFDKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



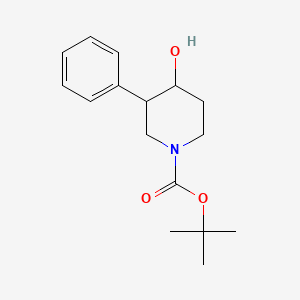
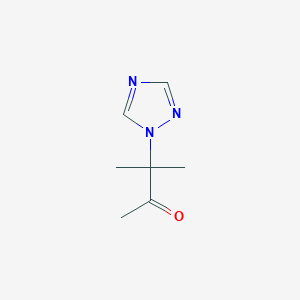
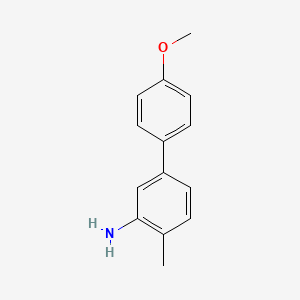
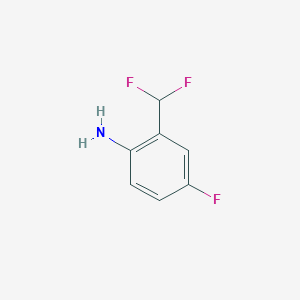
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
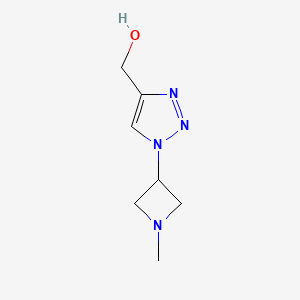
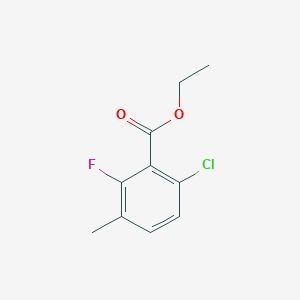
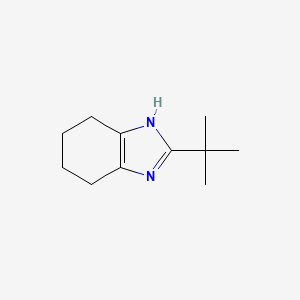
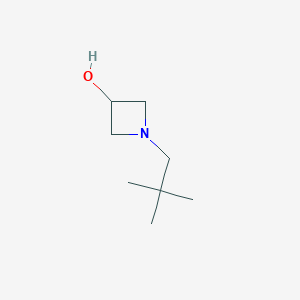
![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
